2-tert-Butoxytetrahydrofuran
Overview
Description
2-tert-Butoxytetrahydrofuran: is an organic compound with the molecular formula C₈H₁₆O₂ and a molecular weight of 144.2114 g/mol It is a derivative of tetrahydrofuran, where a tert-butoxy group is attached to the second carbon of the tetrahydrofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-tert-Butoxytetrahydrofuran can be synthesized through the reaction of tetrahydrofuran with tert-butanol in the presence of an acid catalyst . The reaction typically involves the following steps:
Mixing: Tetrahydrofuran and tert-butanol are mixed in a suitable solvent.
Catalysis: An acid catalyst, such as sulfuric acid, is added to the mixture.
Heating: The reaction mixture is heated to a specific temperature to facilitate the formation of this compound.
Purification: The product is purified through distillation or other separation techniques to obtain pure this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the product. Industrial methods also incorporate advanced purification techniques to meet the quality standards required for commercial applications.
Chemical Reactions Analysis
Types of Reactions: 2-tert-Butoxytetrahydrofuran undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require nucleophiles like halides or amines and suitable solvents.
Major Products:
Oxidation: Produces carbonyl compounds such as aldehydes or ketones.
Reduction: Yields alcohols or other reduced derivatives.
Substitution: Results in the formation of new compounds with different functional groups.
Scientific Research Applications
2-tert-Butoxytetrahydrofuran has several applications in scientific research, including:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the study of biochemical pathways and enzyme reactions.
Medicine: Investigated for its potential therapeutic properties and drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-tert-Butoxytetrahydrofuran involves its interaction with molecular targets and pathways within biological systems. It can modulate enzyme activity, influence biochemical reactions, and affect cellular processes. For example, it has been shown to attenuate the aggregative and oxidative properties of α-synuclein, a protein associated with neurodegenerative diseases like Parkinson’s disease . This action is mediated through its binding to specific transcription factors and upregulation of genes involved in proteostasis and antioxidant defense.
Comparison with Similar Compounds
Tetrahydrofuran: The parent compound, lacking the tert-butoxy group.
2-Butoxytetrahydrofuran: A similar compound with a butoxy group instead of tert-butoxy.
2-Methoxytetrahydrofuran: Another derivative with a methoxy group.
Uniqueness: 2-tert-Butoxytetrahydrofuran is unique due to the presence of the tert-butoxy group, which imparts distinct chemical properties and reactivity compared to other tetrahydrofuran derivatives. This uniqueness makes it valuable in specific applications where its particular reactivity and stability are advantageous.
Properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxy]oxolane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2/c1-8(2,3)10-7-5-4-6-9-7/h7H,4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUIHSLYOPKDRCJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1CCCO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20940939 | |
Record name | 2-tert-Butoxyoxolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20940939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1927-59-9 | |
Record name | 2-(1,1-Dimethylethoxy)tetrahydrofuran | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1927-59-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-tert-Butoxytetrahydrofuran | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001927599 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-tert-Butoxyoxolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20940939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-tert-butoxytetrahydrofuran | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.060 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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